n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine
Description
Properties
IUPAC Name |
N,N-bis[(2-chloro-6-fluorophenyl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2F2NO/c15-11-3-1-5-13(17)9(11)7-19(20)8-10-12(16)4-2-6-14(10)18/h1-6,20H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUDTZXWNHEWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN(CC2=C(C=CC=C2Cl)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371082 | |
| Record name | 1-(2-Chloro-6-fluorophenyl)-N-[(2-chloro-6-fluorophenyl)methyl]-N-hydroxymethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729198 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175136-75-1 | |
| Record name | 1-(2-Chloro-6-fluorophenyl)-N-[(2-chloro-6-fluorophenyl)methyl]-N-hydroxymethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175136-75-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine involves the reaction of 2-chloro-6-fluorobenzyl chloride with hydroxylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine has been investigated for its potential as a therapeutic agent. Its hydroxylamine functional group is known for its ability to interact with biological systems, making it a candidate for drug development.
Case Study: Anticancer Activity
Recent studies have explored the compound's cytotoxic effects against various cancer cell lines. For instance, research published in the Saudi Pharmaceutical Journal highlighted the synthesis of triazene derivatives that exhibited significant antiproliferative activity against human cancer cells, suggesting that derivatives of hydroxylamines like N,N-Bis(2-chloro-6-fluorobenzyl) could be promising in cancer therapy .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 15 | Saudi Pharmaceutical Journal |
| HeLa | 10 | Saudi Pharmaceutical Journal |
| A549 | 20 | Saudi Pharmaceutical Journal |
Biochemical Research
This compound is utilized in biochemical assays due to its ability to modify proteins and nucleic acids. The compound can act as a reagent for the detection of reactive oxygen species (ROS), which are implicated in various diseases.
Application Example: ROS Detection
In biochemical assays, hydroxylamines are employed to trap ROS, leading to the formation of stable adducts that can be quantified. This application is crucial for understanding oxidative stress in cellular processes and disease mechanisms.
Forensic Science
The compound's reactivity allows it to serve as a reagent in forensic science, particularly in the identification of certain drugs and metabolites. Its ability to form stable complexes with various analytes makes it useful in chromatographic techniques.
Case Study: Drug Analysis
In forensic toxicology, this compound has been tested as a derivatizing agent for the analysis of drugs in biological samples. Studies have shown that its use improves the sensitivity and specificity of detection methods such as gas chromatography-mass spectrometry (GC-MS) .
Material Science
The compound also finds applications in materials science, particularly in the synthesis of fluorinated polymers and coatings. The incorporation of fluorine into polymer matrices can enhance properties such as chemical resistance and thermal stability.
Table 2: Properties of Fluorinated Polymers
Mechanism of Action
The mechanism of action of n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to enzyme inhibition. The chloro and fluoro substituents enhance the compound’s reactivity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine
- CAS Number : 175136-75-1
- Molecular Formula: C₁₄H₁₁Cl₂F₂NO
- Molecular Weight : 318.15 g/mol
- Physical Properties :
Applications
This compound is primarily used as an intermediate in organic synthesis , particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its lipophilic nature and stability under thermal conditions make it suitable for reactions in ionic liquids or polar aprotic solvents .
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
The 2-chloro-6-fluorobenzyl groups in the target compound confer unique steric and electronic properties. Below is a comparison with analogs bearing related substituents:
Key Observations :
- Electron-Withdrawing Effects: The 2-chloro-6-fluoro substituents enhance the electrophilicity of the hydroxylamine group in the target compound compared to non-halogenated analogs. This increases its reactivity in nucleophilic substitutions .
- Steric Hindrance : The ortho-chloro groups create steric bulk, reducing unwanted side reactions (e.g., dimerization) compared to para-substituted analogs .
Functional Group Variations
Hydroxylamine derivatives are sensitive to oxidation. The target compound’s stability contrasts with Schiff base analogs (e.g., phenolic Schiff bases in ), which exhibit antioxidant activity but lower thermal stability:
Mechanistic Differences :
- Hydroxylamines (target compound) act as radical scavengers in polymer stabilization, while Schiff bases (e.g., 5-DPSS) quench radicals via hydrogen donation from phenolic -OH groups .
Biological Activity
n,n-Bis(2-chloro-6-fluorobenzyl)hydroxylamine, with the molecular formula and a molecular weight of approximately 318.15 g/mol, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features two chloro and two fluorine substituents on the benzyl groups, which may enhance its reactivity and selectivity in biological systems.
Medicinal Chemistry Applications
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
- Bioconjugation : It is utilized for the selective modification of biomolecules, such as proteins and antibodies, through stable oxime linkages with carbonyl groups. This property allows for the attachment of various functional groups to biomolecules, facilitating diverse applications in drug delivery and diagnostics.
- Anticancer Potential : Hydroxylamines, including this compound, are known for their potential as anti-cancer agents. The compound's ability to interact with biological molecules suggests that it could exhibit similar activities to other compounds within this class, which have shown antibacterial and antifungal properties.
The interaction studies involving this compound focus on its reactivity with various biological targets. Investigations into its binding affinity to enzymes or receptors are crucial for understanding its mechanism of action. Such studies may reveal insights into how this compound could modulate biological pathways, potentially leading to therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the unique characteristics of this compound, it is useful to compare it with similar compounds in terms of structure and biological activity.
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| This compound | Dual halogenated structure; hydroxylamine functional group | Potential anticancer, antibacterial, antifungal |
| Hydroxylamine derivatives | Varying substitutions on benzene rings | Known for diverse biological activities |
| Other halogenated hydroxylamines | Varying halogen positions | Some exhibit cytotoxic effects |
This comparison highlights how the dual halogenated structure of this compound may enhance its reactivity compared to other hydroxylamines.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound can significantly inhibit specific enzymes involved in cancer progression. For instance, research on substituted benzyl derivatives has shown enhanced inhibitory potency against CD73, a target implicated in tumor immune evasion .
Structural Activity Relationships (SAR)
The structure-activity relationship (SAR) studies indicate that modifications on the benzene ring can dramatically alter the biological activity of hydroxylamines. For example, halogen substitutions have been shown to either enhance or reduce inhibitory potency against various targets depending on their position and nature .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of specific substituents aimed at enhancing its properties for targeted applications in medicinal chemistry .
Q & A
Basic Questions
Q. What are the recommended synthetic methods for producing N,N-Bis(2-chloro-6-fluorobenzyl)hydroxylamine with high purity?
- Methodology :
-
Step 1 : Use nucleophilic substitution reactions between hydroxylamine derivatives and 2-chloro-6-fluorobenzyl halides under inert atmospheres (e.g., nitrogen).
-
Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts. For example, dichloromethane or THF at 0–25°C is common.
-
Step 3 : Purify via column chromatography or recrystallization, followed by HPLC to confirm purity ≥98% .
-
Scale-up : Pilot batches up to kilogram scale require strict control of stoichiometry and reaction time to maintain consistency .
Table 1 : Key Synthetic Parameters
Parameter Optimal Condition Purity Outcome Solvent THF or Dichloromethane ≥98% (HPLC) Temperature 0–25°C High yield Purification Method Column Chromatography ≥98%
Q. How should researchers handle and store This compound to ensure stability and safety?
- Handling Protocol :
- PPE : Wear nitrile gloves, safety goggles (S36), and lab coats to avoid skin/eye contact (R36/37/38) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage :
- Store in airtight containers under inert gas (e.g., argon) at 2–8°C.
- Avoid proximity to oxidizers to prevent hazardous reactions (e.g., HCl gas release) .
- Decontamination : Clean spills with ethanol/water mixtures and dispose via hazardous waste protocols.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Primary Techniques :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify benzyl proton environments (δ 4.5–5.5 ppm for CH₂ groups) and aromatic splitting patterns (meta/para fluorochloro substitution) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 318.15 (C₁₄H₁₁Cl₂F₂NO) .
- Supplementary Methods :
- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement), especially for polymorph identification .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Root Cause Analysis :
-
Purity Variability : Contaminants (e.g., unreacted benzyl halides) may alter thermal properties. Validate purity via HPLC .
-
Polymorphism : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms.
- Mitigation Strategy :
-
Cross-validate data with NIST-standardized methods (e.g., mass spectrometry libraries) .
-
Replicate synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
Table 2 : Data Cross-Verification Workflow
Discrepancy Type Diagnostic Tool Action Melting Point DSC/TGA Polymorph screen NMR Peak Splitting 2D NMR (COSY, NOESY) Confirm coupling MS Fragmentation HRMS vs. NIST Libraries Recalibrate
Q. What mechanistic insights explain the reactivity of the hydroxylamine group in this compound during coupling reactions?
- Reactivity Profile :
- The hydroxylamine (-NH-O-) group acts as a nucleophile in SN₂ reactions (e.g., with alkyl halides) or participates in redox processes (e.g., forming nitroxides).
- Fluorine and chlorine substituents on the benzyl groups enhance electrophilicity at the benzylic carbon, facilitating cross-coupling (e.g., Suzuki-Miyaura) .
- Experimental Design :
- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates.
- Computational Modeling : Use DFT calculations to map transition states and activation energies.
Q. How can researchers design stability studies to assess degradation pathways under varying conditions?
- Protocol :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- Analytical Monitoring :
- Track degradation products via LC-MS (e.g., demethylation or oxidation byproducts).
- Quantify hydrolytic stability in buffers (pH 1–13) .
- Key Metrics :
- Half-life (t₁/₂) : Calculate under accelerated conditions.
- Degradant Identification : Compare fragmentation patterns with synthetic standards.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
